2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
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Overview
Description
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring and an oxolane moiety, which contribute to its unique chemical properties. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The oxolane moiety can be introduced through etherification reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The triazole and oxolane moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant pathogens.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline involves its interaction with specific molecular targets. The triazole ring is crucial for binding to target proteins, stabilizing the complexation. This compound can inhibit the growth of microorganisms by interfering with essential biological processes, such as enzyme activity and cell wall synthesis .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Oxolane derivatives: Compounds containing the oxolane moiety but lacking the quinoline structure.
Uniqueness: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is unique due to the combination of the quinoline, triazole, and oxolane moieties.
Properties
IUPAC Name |
2-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-15-13(3-1)5-6-16(18-15)17-11-21(20-19-17)8-10-23-14-7-9-22-12-14/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBHSWGHLPZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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